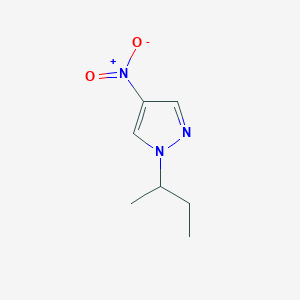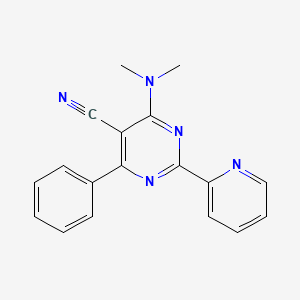
4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of the dimethylamino group and phenyl group further adds to its complexity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy . These techniques can provide information about the vibrational assignments, IR, and Raman scattering activity of the molecule.Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to part of your compound, have been studied extensively for their synthetic routes and reactivity . They are important in a wide range of research topics, including as pyridinium ionic liquids and pyridinium ylides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the dimethylamino group could potentially make the compound basic. The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally .科学的研究の応用
Spectrophotometric Basicity Scale
Kaljurand et al. (2000) contributed to the understanding of basicity scales by including a variety of bases, including pyridines, to create a spectrophotometric basicity scale in acetonitrile. This scale aids in understanding the chemical behavior of compounds including pyrimidine derivatives in different environments, highlighting the chemical versatility and reactivity of such compounds (Kaljurand et al., 2000).
Antibacterial Activity
Rostamizadeh et al. (2013) explored the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives, which are synthesized through a one-pot, three-component reaction. Their study opens avenues for the development of new antibacterial agents, showing the potential of pyrimidine derivatives in contributing to medical research and pharmaceutical applications (Rostamizadeh et al., 2013).
Nonlinear Optical (NLO) Properties
Hussain et al. (2020) conducted a comprehensive study on thiopyrimidine derivatives for their potential in nonlinear optics (NLO), which are critical for the development of new materials for optoelectronic devices. This research underscores the significance of pyrimidine derivatives in advancing materials science, particularly in the field of photonics and optical communications (Hussain et al., 2020).
Antimicrobial Activity and Molecular Docking
Bhat and Begum (2021) synthesized and characterized various pyrimidine carbonitrile derivatives for their antimicrobial activities. Their work not only provides insights into the antimicrobial potential of these compounds but also explores their mechanisms of action through molecular docking studies, indicating the role of pyrimidine derivatives in drug discovery and development (Bhat & Begum, 2021).
Novel Synthesis Approaches
Prajapati and Thakur (2005) developed a novel method for synthesizing pyrimido[4,5-d]pyrimidine derivatives, showcasing the utility of 6-[(dimethylamino)methylene]aminouracil in facilitating efficient and direct synthesis under thermal conditions. This research highlights innovative approaches in the synthesis of complex pyrimidine structures, contributing to the field of synthetic organic chemistry (Prajapati & Thakur, 2005).
将来の方向性
The future directions for this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .
特性
IUPAC Name |
4-(dimethylamino)-6-phenyl-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-23(2)18-14(12-19)16(13-8-4-3-5-9-13)21-17(22-18)15-10-6-7-11-20-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKRTHXXYYVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977177.png)
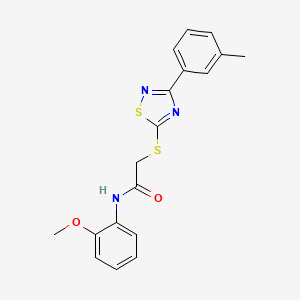
![N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2977181.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2977182.png)
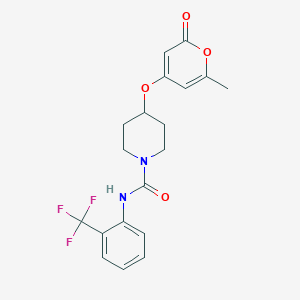
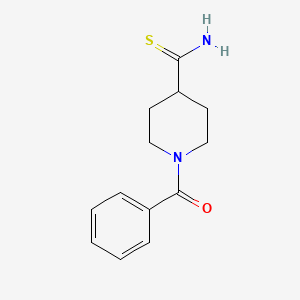
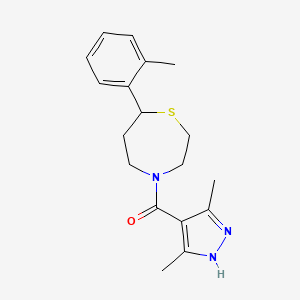
![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2977188.png)
![1-Methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2977189.png)
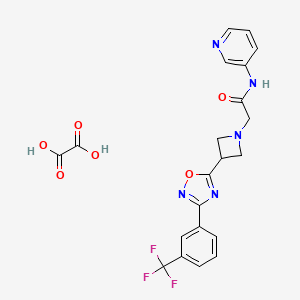
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2977196.png)
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2977197.png)
